molecular formula C7H10N2O B1310914 1-(3-methyl-1H-pyrazol-1-yl)acetone CAS No. 925200-30-2

1-(3-methyl-1H-pyrazol-1-yl)acetone

Cat. No.: B1310914
CAS No.: 925200-30-2
M. Wt: 138.17 g/mol
InChI Key: XDMSPPHMAZVVAT-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-1-yl)acetone is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and an acetone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1H-pyrazol-1-yl)acetone can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with acetylenic ketones, forming pyrazoles . Another method includes the reaction of 1,3-dicarbonyl compounds with phenylhydrazine under acidic conditions, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The acetone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Methyl-1H-pyrazol-1-yl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-pyrazol-1-yl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the biological activity of the compound . The acetone moiety can also participate in various chemical interactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-1H-pyrazol-1-yl)acetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(3-methyl-1H-pyrazol-1-yl)acetone is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its reactivity and interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of pyrazole can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial efficacy observed in various studies, highlighting the potential of this compound as a lead compound in antibiotic development.

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways related to cell survival and death.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to apoptosis.

3. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation: Interaction with various receptors (e.g., calcium-sensing receptors) has been noted, which could alter cellular signaling pathways relevant to inflammation and cancer progression.

Q & A

Q. What are the optimized synthetic routes for 1-(3-methyl-1H-pyrazol-1-yl)acetone, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of pyrazole derivatives like this compound often involves nucleophilic substitution or coupling reactions. A common method includes reacting 3-methylpyrazole with chloroacetone in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 50–80°C for 6–12 hours . Key factors affecting yield and purity include:

  • Temperature : Higher temperatures (≥80°C) may accelerate side reactions, reducing purity.
  • Solvent choice : DMF enhances solubility of intermediates but may require rigorous post-reaction washing to remove residues.
  • Catalyst : NaN₃ has been used in analogous pyrazole-azide couplings to improve regioselectivity .

Advanced Consideration : For multi-step syntheses involving protective groups (e.g., acetyl or ester protection), orthogonal deprotection strategies may be required to avoid side reactions. For example, tert-butyloxycarbonyl (Boc) protection of the pyrazole nitrogen could stabilize the intermediate during ketone formation .

Q. How can NMR and HPLC be utilized to resolve structural ambiguities in this compound derivatives?

Basic Research Question

  • ¹H NMR : The methyl group on the pyrazole ring (3-methyl) typically appears as a singlet at δ 2.1–2.3 ppm, while the acetone methyl groups resonate as two singlets (δ 2.1–2.4 ppm for CH₃CO and δ 1.8–2.0 ppm for CH₃ adjacent to the pyrazole) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) effectively separate unreacted starting materials and regioisomers. A retention time of 8–10 minutes is typical for the target compound .

Advanced Consideration : For stereochemical or tautomeric ambiguities (e.g., keto-enol tautomerism in acetone derivatives), variable-temperature NMR (VT-NMR) or deuterium exchange experiments can confirm dynamic equilibria .

Q. What crystallographic techniques are suitable for confirming the molecular structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : SHELXL software resolves bond lengths (C–N: ~1.34 Å; C=O: ~1.21 Å) and confirms the pyrazole-ketone linkage. For example, analogous compounds like 3-acetylpyrazole derivatives show planar geometry with torsion angles <5° between rings .

Q. How does the electronic nature of the pyrazole ring influence the reactivity of this compound in biological systems?

Advanced Research Question
The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. Computational studies (e.g., DFT) reveal:

  • Electron density : The pyrazole N1 atom acts as a weak hydrogen-bond acceptor, facilitating interactions with enzymatic active sites (e.g., kinases or cytochrome P450).
  • Metabolic stability : Methyl substitution at the 3-position reduces susceptibility to oxidative metabolism compared to unsubstituted pyrazoles .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Basic Research Question

  • pH stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis at pH >8 due to ketone solvolysis.
  • Thermal stability : Decomposition occurs above 150°C, with TGA showing a mass loss of ~95% by 200°C .

Advanced Mitigation : Lyophilization or storage under inert gas (N₂/Ar) minimizes oxidative degradation. Stabilizers like BHT (0.01% w/w) can suppress free-radical pathways .

Q. How can researchers address contradictory bioactivity data for this compound across different assay systems?

Advanced Research Question
Contradictions may arise from assay-specific factors:

  • Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., PAMPA assay ) or off-target effects in cell-based systems.
  • Metabolic interference : Liver microsome studies (e.g., human CYP3A4) may reveal metabolite-induced cytotoxicity masking true activity .

Methodological Solution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and include negative controls with structurally related inert analogs.

Q. What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME estimate LogP ~1.8 (moderate lipophilicity) and high gastrointestinal absorption (HIA >90%) .
  • Molecular docking : AutoDock Vina simulates binding to targets like COX-2 (PDB ID: 5KIR), showing favorable binding energy (-8.2 kcal/mol) due to pyrazole-ketone interactions .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Advanced Research Question

  • Solvent replacement : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalytic methods : Use recyclable Amberlyst-15 resin to catalyze pyrazole-acetone coupling, reducing waste .

Q. How do structural modifications to the acetone moiety alter the compound’s biological activity?

Advanced Research Question

  • Ketone to oxime : Replacing the acetone carbonyl with an oxime group (-C=N-OH) enhances metal-chelating properties, useful in antimicrobial studies .
  • Methyl to trifluoromethyl : Substituting the acetone CH₃ with CF₃ increases metabolic stability but may reduce solubility .

Q. What analytical workflows resolve regioisomeric impurities in this compound?

Basic Research Question

  • LC-MS/MS : MRM transitions (e.g., m/z 153 → 110 for the target vs. m/z 153 → 95 for 1-(5-methyl-1H-pyrazol-1-yl)acetone) distinguish regioisomers .
  • 2D NMR : HSQC and HMBC correlations map the pyrazole-acetone connectivity, resolving N1 vs. N2 substitution ambiguities .

Properties

IUPAC Name

1-(3-methylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-4-9(8-6)5-7(2)10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSPPHMAZVVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276869
Record name 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-30-2
Record name 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925200-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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